molecular formula C17H12O2 B13816028 1H-Cyclopent(b)anthracene-5,10-dione, 2,3-dihydro- CAS No. 53933-88-3

1H-Cyclopent(b)anthracene-5,10-dione, 2,3-dihydro-

Cat. No.: B13816028
CAS No.: 53933-88-3
M. Wt: 248.27 g/mol
InChI Key: JADNYAGQPYPGAG-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-cyclopent[b]anthracene-5,10-dione is an organic compound with the molecular formula C17H12O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-cyclopent[b]anthracene-5,10-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthracene derivatives with cyclopentadiene in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes with optimized reaction conditions to ensure higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-cyclopent[b]anthracene-5,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted anthracene compounds .

Scientific Research Applications

2,3-Dihydro-1H-cyclopent[b]anthracene-5,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-cyclopent[b]anthracene-5,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-cyclopent[b]anthracene-5,10-dione is unique due to its fused cyclopentane ring, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

53933-88-3

Molecular Formula

C17H12O2

Molecular Weight

248.27 g/mol

IUPAC Name

2,3-dihydro-1H-cyclopenta[b]anthracene-5,10-dione

InChI

InChI=1S/C17H12O2/c18-16-12-6-1-2-7-13(12)17(19)15-9-11-5-3-4-10(11)8-14(15)16/h1-2,6-9H,3-5H2

InChI Key

JADNYAGQPYPGAG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2C1)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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